DPC 961, also known as DPC 961 (or DPC-961), is a synthetic compound developed by DuPont Pharmaceuticals. [, , , , , ] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). [, , , , , , , , , ] DPC 961 has been primarily investigated for its potential as an antiretroviral agent against human immunodeficiency virus type 1 (HIV-1). [, , ]
DPC 961 can be synthesized through a diastereoselective 1,4-addition of nucleophiles to chiral auxiliary substituted 2(3H)-quinazolinones. [] This approach allows for the practical and highly diastereoselective synthesis of CF3-substituted dihydroquinazolinones. The synthesis involves a three-step process starting from the keto-aniline precursor, yielding DPC 961 in >55% overall yield. [] Another key step involves the regioselective addition of trimethyl(trifluoromethyl)silane and cyclopropylethynylmagnesium bromide to 1,9-dialkylated 2-oxopurines. [] The development of commercially viable enantioselective processes has been crucial in producing kilogram quantities of DPC 961. [, ] Researchers explored chiral space to identify cost-effective moderators for enantioselective synthesis, ultimately developing a highly efficient process using enantiopure β-amino alcohols. []
DPC 961 can undergo metabolism in rats, forming novel glutathione adducts. [] This metabolic pathway involves the oxidation of the triple bond in the cyclopropylethynyl group, potentially through an oxirene intermediate. [] The resulting reactive cyclobutenyl ketone then undergoes a 1,4-Michael addition with glutathione. [] These glutathione adducts are further catabolized via the mercapturic acid pathway. []
DPC 961 acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targeting the reverse transcriptase enzyme of HIV-1. [, , , ] By binding to the enzyme's allosteric site, it inhibits the conversion of viral RNA into DNA, thus preventing viral replication. [, ] DPC 961 exhibits potent activity against wild-type HIV-1 and several drug-resistant mutant strains, including the K103N mutant. [, , ]
DPC 961 is a poorly water-soluble compound. [, ] Studies on its oral absorption in dogs showed that food intake significantly enhanced its bioavailability, highlighting the influence of its physicochemical properties on absorption. [] This low water solubility necessitated the use of non-aqueous mobile phases during the development of chiral separation methods. [] Furthermore, the analysis of DPC 961 in biological samples, such as plasma, benefited from using large-pore C18 stationary phases in micellar liquid chromatography due to its hydrophobic nature. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5